molecular formula C10H11ClF2O B8029973 1-Butoxy-4-chloro-2,5-difluorobenzene CAS No. 1881288-09-0

1-Butoxy-4-chloro-2,5-difluorobenzene

Cat. No.: B8029973
CAS No.: 1881288-09-0
M. Wt: 220.64 g/mol
InChI Key: RSIYYAVHBZIPOH-UHFFFAOYSA-N
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Description

1-Butoxy-4-chloro-2,5-difluorobenzene is an organic compound with the molecular formula C10H11ClF2O It is a derivative of benzene, where the benzene ring is substituted with butoxy, chloro, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butoxy-4-chloro-2,5-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-2,5-difluorobenzene with butanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-chloro-2,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various butoxy derivatives, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

1-Butoxy-4-chloro-2,5-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butoxy-4-chloro-2,5-difluorobenzene involves its interaction with specific molecular targets. The butoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and difluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of chloro and difluoro groups further enhances its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

1-butoxy-4-chloro-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYYAVHBZIPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275308
Record name Benzene, 1-butoxy-4-chloro-2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881288-09-0
Record name Benzene, 1-butoxy-4-chloro-2,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881288-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-4-chloro-2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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